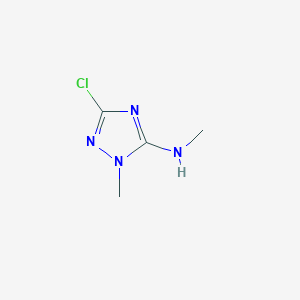
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is unique and has been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles have been studied extensively . For example, Zbarsky and Yudin conducted a thorough investigation of the kinetics of nitration of 1,2,4-triazol-5-one using 70–100% HNO3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include Hydrogen Bond Donor Count:2, Hydrogen Bond Acceptor Count:3, Exact Mass:118.0046238, Monoisotopic Mass:118.0046238, Topological Polar Surface Area:67.6, Heavy Atom Count:7, Complexity:66.7, and Covalently-Bonded Unit Count:1 .
科学的研究の応用
1. Complex Formation and Self-Organization
- Research by (Lopera et al., 2020) has shown that certain macrocycles formed by the reaction of 1H-3,5-bis(chloromethyl)pyrazole with tosylated amines can form dimeric binuclear Cu2+ complexes. These complexes exhibit unique self-assembly behaviors depending on the hydrocarbon chains connecting the amine groups.
2. Synthesis of Nitrogen-Containing Compounds
- A study by (Fatima et al., 2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 1,2,4-triazoles. This compound, similar in structure to 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine, is important for the synthesis of other nitrogen-containing compounds.
3. Antimicrobial Agent Synthesis
- A paper by (Beyzaei et al., 2019) details an efficient one-pot synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines. These compounds demonstrated significant antibacterial and antifungal properties, highlighting their potential in antimicrobial agent development.
4. Catalysis and Organic Synthesis
- In the realm of organic synthesis, (Rahmani et al., 2018) reported the efficient synthesis of pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, which is structurally related to this compound. This method showcased the catalytic potential of these compounds.
5. Industrial Applications
- The industrial applications of similar compounds, 3- and 4-amino-1,2,4-triazoles, were summarized by (Nazarov et al., 2022). These compounds are crucial in the industry for the synthesis of plant protection products, medications with hepatoprotective and antioxidant properties, and in the manufacture of explosives and propellants.
6. Direct Amination of Azoles
- In medicinal and biological chemistry, (Kawano et al., 2010) developed a method for the direct amination of azoles, which are structurally related to this compound. This process is significant for constructing aminoazoles, which are important in various biochemical applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N,2-dimethyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-6-4-7-3(5)8-9(4)2/h1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGNWLDANNBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
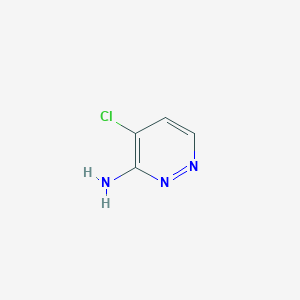
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)
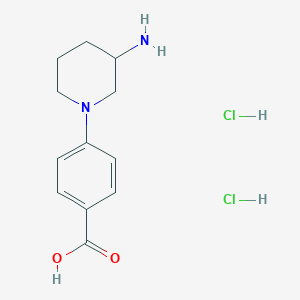
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)


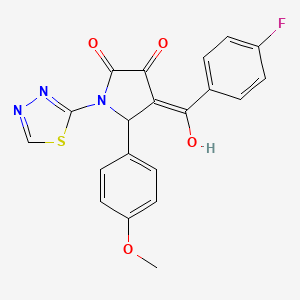
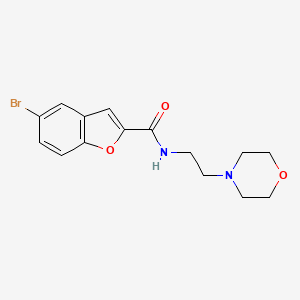
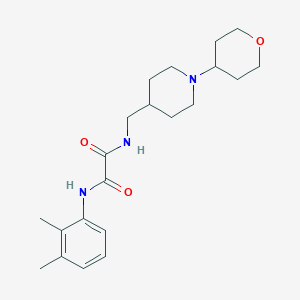
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)
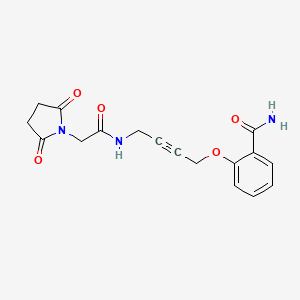
![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
